
5-Nitro-8-(piperidin-1-yl)quinoline
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Overview
Description
5-Nitro-8-(piperidin-1-yl)quinoline: is an organic compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . This compound is characterized by a quinoline core substituted with a nitro group at the 5-position and a piperidinyl group at the 8-position.
Mechanism of Action
Mode of Action
It is known that the piperidine nucleus plays a crucial role in the inhibitory effect of similar compounds
Pharmacokinetics
The compound’s molecular weight of 257.3 suggests it may have suitable properties for absorption and distribution, but further studies are required to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Nitro-8-(piperidin-1-yl)quinoline interacts with its targets. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could influence its stability.
Biochemical Analysis
Biochemical Properties
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect
Cellular Effects
Some studies suggest that the presence of nitro groups on ring B can increase the cytotoxicity of piperidine derivatives
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Piperidinyl Substitution: The nitrated quinoline is then reacted with piperidine under basic conditions to substitute the hydrogen at the 8-position with a piperidinyl group.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitro-8-(piperidin-1-yl)quinoline can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 5-Amino-8-(piperidin-1-yl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5-Nitro-8-(piperidin-1-yl)quinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
In medicinal chemistry, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its antimicrobial and anticancer properties. The nitro group and piperidinyl moiety contribute to its biological activity .
Industry:
The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
Comparison with Similar Compounds
5-Nitroquinoline: Lacks the piperidinyl group, resulting in different biological activity.
8-(Piperidin-1-yl)quinoline: Lacks the nitro group, affecting its reactivity and applications.
5-Amino-8-(piperidin-1-yl)quinoline: A reduction product of 5-Nitro-8-(piperidin-1-yl)quinoline with distinct properties.
Uniqueness:
This compound is unique due to the presence of both the nitro and piperidinyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-nitro-8-piperidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNJLAZNNSLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389525 |
Source
|
Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142315-99-9 |
Source
|
Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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